molecular formula C15H16ClN3 B3036758 4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide CAS No. 400077-97-6

4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide

Cat. No.: B3036758
CAS No.: 400077-97-6
M. Wt: 273.76 g/mol
InChI Key: AKIZQYBPUSTDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, an isopropyl group, and a pyridinyl group attached to a benzenecarboximidamide core

Scientific Research Applications

4-chloro-N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for 4-chloro-N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide would provide information on its hazards, handling, storage, and disposal . It’s important to handle all chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Acylation: Formation of the benzenecarboximidamide core.

    Substitution: Introduction of the chloro, isopropyl, and pyridinyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various functional groups to the benzene ring.

Mechanism of Action

The mechanism of action of 4-chloro-N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-isopropyl-N-(2-pyridinyl)benzenecarboximidamide
  • 4-chloro-N’-isopropyl-N-(4-pyridinyl)benzenecarboximidamide
  • 4-chloro-N’-isopropyl-N-(3-pyridinyl)benzamide

Uniqueness

4-chloro-N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is unique due to the specific positioning of the pyridinyl group on the benzene ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.

Properties

IUPAC Name

4-chloro-N'-propan-2-yl-N-pyridin-3-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c1-11(2)18-15(12-5-7-13(16)8-6-12)19-14-4-3-9-17-10-14/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIZQYBPUSTDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC=C(C=C1)Cl)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide
Reactant of Route 3
4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide
Reactant of Route 4
4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide
Reactant of Route 5
4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide
Reactant of Route 6
4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.